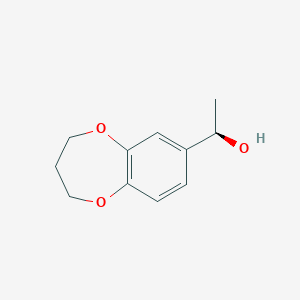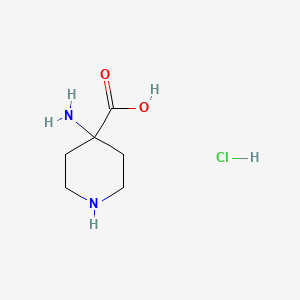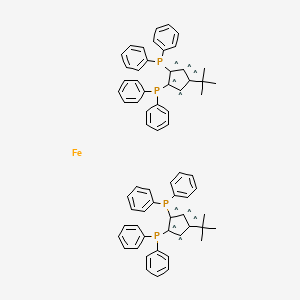
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, also known as 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanol or 1R-DDBE, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a cyclic ether that is structurally related to the benzodiazepines, a class of psychoactive drugs. It has been studied for its possible therapeutic and pharmacological effects, as well as its potential applications in the synthesis of other compounds.
Applications De Recherche Scientifique
1R-DDBE has been investigated for its potential applications in scientific research. It has been studied for its ability to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It is also being investigated for its potential to inhibit the activity of enzymes involved in the synthesis of certain drugs, such as cocaine.
Mécanisme D'action
The mechanism of action of 1R-DDBE is not yet fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It is also believed to act as an inhibitor of certain enzymes involved in the synthesis of certain drugs, such as cocaine.
Biochemical and Physiological Effects
1R-DDBE has been studied for its possible therapeutic and pharmacological effects. It has been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It has also been studied for its potential to inhibit the activity of enzymes involved in the synthesis of certain drugs, such as cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
1R-DDBE has several advantages for use in laboratory experiments. It is a simple compound to synthesize, and can be easily scaled up for industrial production. It is also relatively non-toxic and has few side effects. However, the mechanism of action of 1R-DDBE is not yet fully understood, and its effects on certain biochemical and physiological processes are still being investigated.
Orientations Futures
The potential applications of 1R-DDBE are still being explored. Future research should focus on further elucidating the mechanism of action of 1R-DDBE, as well as its effects on certain biochemical and physiological processes. Additionally, further research should focus on the potential of 1R-DDBE to be used in the synthesis of other compounds. Finally, further research should investigate the potential of 1R-DDBE to be used as a therapeutic or pharmacological agent.
Méthodes De Synthèse
1R-DDBE can be synthesized through a two-step process. In the first step, a reaction between 1-bromo-(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol2H-1,5-benzodioxepin-7-yl acetate and 2-methoxyethanol gives the desired product. In the second step, the product is reacted with sodium hydroxide to form the final compound. This two-step method is simple and easy to perform, and can be scaled up for industrial production.
Propriétés
IUPAC Name |
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQYLFBYVQZOK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)


![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)
